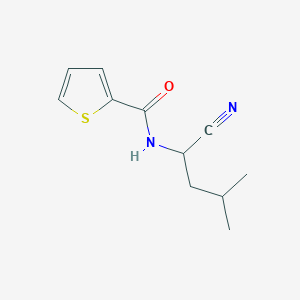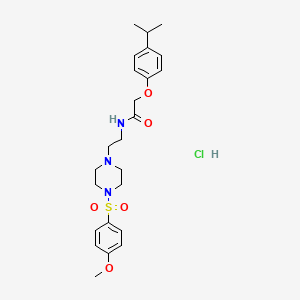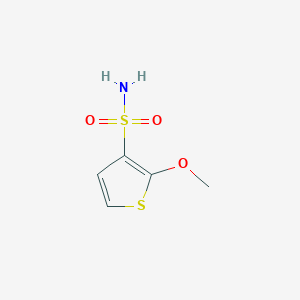
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27ClN2O2S and its molecular weight is 406.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formation and Reaction in Chemical Synthesis
The compound's chemical structure and reactivity play a pivotal role in synthetic chemistry, particularly in the formation and reaction of related compounds. For instance, studies have explored the oxidation and reaction mechanisms of closely related tetrahydroisoquinolin derivatives, demonstrating the quantitative formation of specific compounds through lead tetraacetate oxidation in dichloromethane. Such reactions underscore the importance of structural analogs in synthetic pathways for developing new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Hoshino et al., 2001).
Catalysis and Enzyme Inhibition
Research into compounds with similar structures has shed light on their role as catalysts or inhibitors in enzymatic systems. For instance, the study of coenzyme M analogues and their activity in the methyl coenzyme M reductase system highlights the compound's potential influence on metabolic pathways, indicating its utility in probing enzymatic functions and designing inhibitors for therapeutic applications (Gunsalus et al., 1978).
Structural Analysis and Material Science
Compounds with methanesulfonamide groups are of interest in material science and structural chemistry. The detailed structural analysis of related compounds, such as amlodipine mesylate monohydrate, reveals extensive hydrogen bonding patterns that are crucial for understanding the compound's crystalline properties. This knowledge is essential for the design and synthesis of new materials with specific physical properties, including pharmaceutical formulations (Butcher et al., 2006).
Environmental Chemistry and Hydrolysis
The hydrolysis and environmental behavior of chlorinated solvents provide insights into the degradation and stability of related chemical entities. Studies on the hydrolysis rate constants for chlorinated methanes, ethanes, ethenes, and propanes contribute to our understanding of environmental persistence and transformation of such compounds. These insights are vital for assessing environmental risks and designing compounds with favorable degradation profiles (Jeffers et al., 1989).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2S/c1-2-13-24-14-5-7-18-15-17(9-10-21(18)24)11-12-23-27(25,26)16-19-6-3-4-8-20(19)22/h3-4,6,8-10,15,23H,2,5,7,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXZUZNGCSCLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)

![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)



![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)
